4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime
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Overview
Description
This compound is a chemical substance offered by various suppliers such as Benchchem and Echemi . It is not intended for human or veterinary use, but for research purposes only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it would be best to refer to scientific literature or a reliable chemical database .Physical And Chemical Properties Analysis
This compound has a molecular weight of 457.9 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
I have conducted searches to find scientific research applications for the compound “4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime”, also known as “(E)-(4-chlorophenyl)methoxyamine”. However, the available information does not provide specific applications for this compound.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3S/c21-16-4-1-14(2-5-16)13-27-23-12-15-3-10-20(19(11-15)24(25)26)28-18-8-6-17(22)7-9-18/h1-12H,13H2/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSNIZXQQMKOT-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime |
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